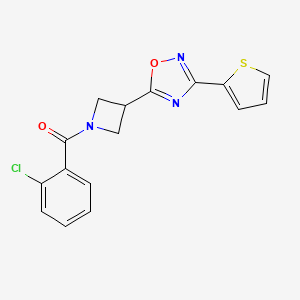
(2-Chlorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several interesting functional groups, including a chlorophenyl group, a thiophene ring, an oxadiazole ring, and an azetidine ring. These groups are common in many pharmaceutical compounds and could potentially have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can have different orientations in space, leading to a variety of possible 3D structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group could potentially make the compound relatively non-polar and lipophilic, while the presence of the oxadiazole and azetidine rings could potentially introduce some polar character .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (2-Chlorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, focusing on six unique applications:
Antibacterial Agents
This compound has shown potential as an antibacterial agent due to its unique structural components. The azetidinone ring, a core structure in many β-lactam antibiotics, is known for its ability to inhibit bacterial cell wall synthesis . The presence of the oxadiazole moiety further enhances its antibacterial properties, making it a promising candidate for developing new antibiotics to combat resistant bacterial strains.
Anticancer Research
The combination of the azetidinone and oxadiazole rings in this compound provides a unique scaffold for anticancer drug development. These structures are known to interfere with cancer cell proliferation and induce apoptosis . Research has indicated that such compounds can target specific cancer cell lines, offering a pathway for the development of targeted cancer therapies.
Anti-inflammatory Applications
The thiophene ring in this compound contributes to its anti-inflammatory properties. Thiophene derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes . This makes the compound a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Antiviral Agents
The oxadiazole ring in the compound has been studied for its antiviral properties. Oxadiazole derivatives have shown efficacy against various viruses by inhibiting viral replication . This compound could be explored further for its potential to develop new antiviral drugs, especially in the context of emerging viral infections.
Neuroprotective Agents
Research into the neuroprotective effects of this compound is promising. The azetidinone and oxadiazole rings have been associated with neuroprotective activities, potentially offering protection against neurodegenerative diseases like Alzheimer’s and Parkinson’s . These compounds may help in reducing oxidative stress and neuronal damage.
Antifungal Applications
The structural components of this compound, particularly the azetidinone ring, have shown potential in antifungal research. Azetidinone derivatives are known to disrupt fungal cell wall synthesis . This makes the compound a candidate for developing new antifungal agents to treat infections caused by resistant fungal strains.
Antioxidant Properties
The compound’s structure suggests potential antioxidant properties. The presence of the oxadiazole and thiophene rings can contribute to scavenging free radicals and reducing oxidative stress . This application is particularly relevant in the development of treatments for diseases where oxidative stress plays a key role.
Antiparasitic Agents
The compound’s unique structure also lends itself to antiparasitic research. Azetidinone and oxadiazole derivatives have been studied for their efficacy against various parasites . This makes the compound a potential candidate for developing treatments for parasitic infections such as malaria and leishmaniasis.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-chlorophenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-5-2-1-4-11(12)16(21)20-8-10(9-20)15-18-14(19-22-15)13-6-3-7-23-13/h1-7,10H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKHEUSHHCIRPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2394539.png)
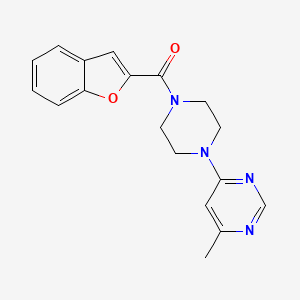
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2394543.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2394544.png)
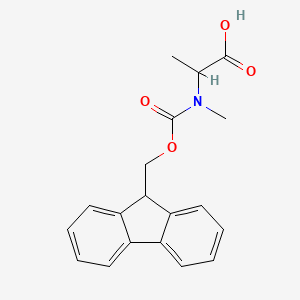
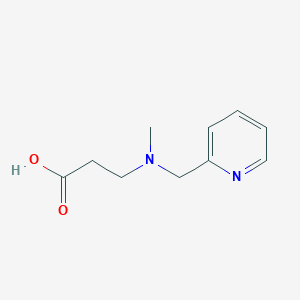
![N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2394549.png)
![5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394551.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2394553.png)
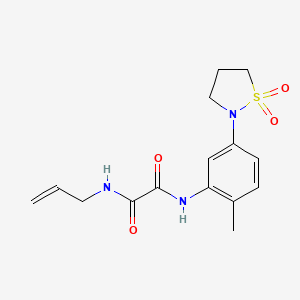
![(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2394555.png)
![N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2394556.png)

